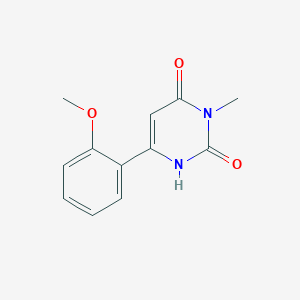

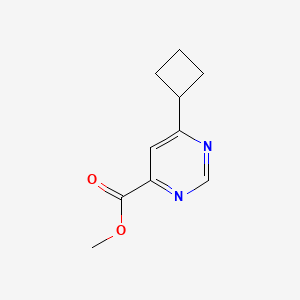

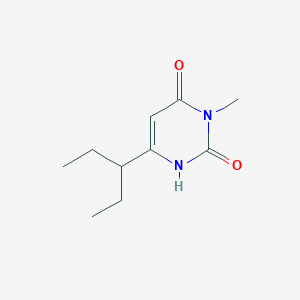

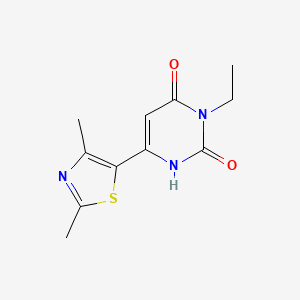

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and catalysts .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, density, solubility, and various spectroscopic properties. These properties can give insights into the compound’s stability, reactivity, and possible applications .科学的研究の応用

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of iodine and ethyl groups into more complex molecules. This is particularly useful in the synthesis of specialty polymers, where the iodine moiety can act as a catalyst or a reactive site for further functionalization .

Pharmaceutical Research

In pharmaceutical research, the iodophenyl group of this compound is of interest due to its potential role in radiocontrast agents for imaging technologies. The iodine atom’s high atomic number makes it suitable for absorbing X-rays, which is essential in contrast-enhanced imaging .

Medicinal Chemistry

The tetrahydropyrimidine ring is a common motif in medicinal chemistry. It can mimic the structure of nucleotides, making it a candidate for antiviral drugs, especially those targeting viral replication mechanisms. Researchers can modify the ethyl and iodophenyl groups to fine-tune the molecule’s interaction with viral enzymes .

Chemical Engineering

In chemical engineering, this compound’s iodine component can be used in vapor-phase deposition processes to create thin films of organic materials. These films are crucial in the manufacturing of electronic devices, such as organic light-emitting diodes (OLEDs) .

Fine Chemicals

The compound’s unique structure makes it a precursor for fine chemicals that require specific functional groups. Its reactivity can be harnessed to produce dyes, fragrances, and other complex organic compounds with high precision and yield .

Advanced Material Science

The presence of both ethyl and iodophenyl groups allows for the development of advanced materials with specific properties. For instance, it can be used to synthesize new types of liquid crystals or photovoltaic materials that require precise molecular engineering .

Catalysis

The iodophenyl group can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. This can lead to the development of new catalysts for organic transformations, such as cross-coupling reactions that are pivotal in creating complex organic molecules .

Environmental Chemistry

Lastly, the compound’s ability to incorporate iodine atoms can be exploited in environmental chemistry to study the fate and transport of iodine in the environment. This is significant for understanding iodine’s role in atmospheric chemistry and its impact on climate change .

作用機序

Safety and Hazards

特性

IUPAC Name |

3-ethyl-6-(3-iodophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYNWWLJBFXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

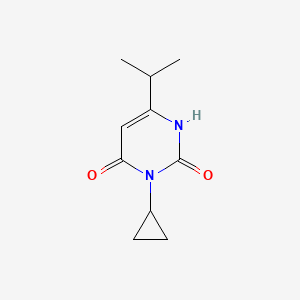

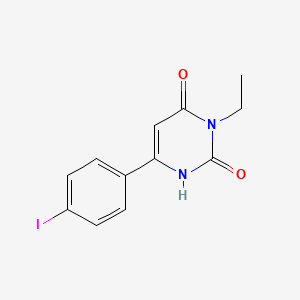

![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)